molecular formula C11H7ClO B077627 1-Chloronaphthalene-2-carbaldehyde CAS No. 14304-75-7

1-Chloronaphthalene-2-carbaldehyde

Cat. No.: B077627
CAS No.: 14304-75-7
M. Wt: 190.62 g/mol
InChI Key: DUKJZYZDOKKAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloronaphthalene-2-carbaldehyde (CAS 14304-75-7) is a versatile aromatic aldehyde with the molecular formula C11H7ClO and a molecular weight of 190.63 g/mol . This compound serves as a high-value synthetic intermediate in organic and medicinal chemistry. Its structure, featuring both an aldehyde group and a chloro substituent on the naphthalene ring system, makes it a valuable electrophilic building block for constructing complex molecules, particularly in the Vilsmeier-Haack reaction protocol to create pharmacologically active dihydronaphthalene derivatives . A key research application of this compound is its role as a precursor in the synthesis of drug candidates that target central nervous system disorders. It is used to prepare potent compounds that act as monoamine reuptake inhibitors, which have considerable interest for the treatment of conditions like depression and anxiety . Furthermore, dihydronaphthalene and tetrahydronaphthalene derivatives synthesized from this aldehyde are also investigated for use in liquid crystal display elements and other advanced materials . The compound's reactivity is defined by its functional groups; the aldehyde can undergo nucleophilic addition and oxidation-reduction reactions, while the chloro group is amenable to nucleophilic substitution, allowing for further functionalization . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should refer to the safety data sheet and handle this compound with appropriate precautions.

Properties

IUPAC Name

1-chloronaphthalene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKJZYZDOKKAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460847
Record name 1-chloronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14304-75-7
Record name 1-chloronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 1-chloronaphthalene-2-carbaldehyde but differ in substituents or backbone:

Compound Name CAS Number Molecular Formula Functional Groups Key Structural Differences
This compound 14304-75-7 C₁₁H₇ClO Chlorine (C1), aldehyde (C2) Naphthalene backbone
2-Chloroacenaphthylene-1-carbaldehyde 13152-84-6 C₁₃H₇ClO Chlorine (C2), aldehyde (C1) Acenaphthylene fused ring system
4-Chloro-1-hydroxynaphthalene-2-carbaldehyde 58132-06-2 C₁₁H₇ClO₂ Chlorine (C4), hydroxyl (C1), aldehyde (C2) Additional hydroxyl group
1-(Chloromethyl)naphthalene 86-52-2 C₁₁H₉Cl Chloromethyl group (C1) No aldehyde; chloromethyl substituent

Physical Properties and Reactivity

  • Polarity: The hydroxyl group in 4-chloro-1-hydroxynaphthalene-2-carbaldehyde increases polarity, likely enhancing water solubility compared to its non-hydroxylated counterpart .
  • Reactivity : The aldehyde group in this compound makes it a candidate for condensation reactions (e.g., aldol synthesis), similar to chalcone derivatives synthesized from cinnamaldehyde . In contrast, 1-(chloromethyl)naphthalene is more reactive in nucleophilic substitutions due to the chloromethyl group .

Toxicological and Environmental Data

  • This compound: No toxicological or environmental data are reported in the literature .
  • However, these methyl derivatives lack the aldehyde or chlorine substituents present in the target compound .
  • Chlorinated Analogues : Chlorinated naphthalenes are generally associated with endocrine disruption and persistence in environmental matrices , but data on carbaldehyde derivatives remain absent.

Preparation Methods

Reaction Mechanism and Regioselectivity

The chloroiminium ion acts as the electrophile, targeting the most electron-dense position of the naphthalene ring. In 1-chloronaphthalene, the chlorine atom at position 1 exerts an ortho/para-directing effect, favoring formylation at position 2 (ortho) or 4 (para). Computational studies suggest that steric hindrance from the fused benzene ring in naphthalene increases the activation energy for para substitution, making position 2 the dominant product.

Optimized Protocol

A representative procedure involves:

  • Cooling POCl₃ (30 mmol) and DMF (50 mL) to 0°C to form the Vilsmeier reagent.

  • Adding 1-chloronaphthalene (10 mmol) dissolved in dry DMF.

  • Refluxing at 90°C for 12–18 hours under nitrogen.

  • Quenching with aqueous NaOH, followed by extraction with dichloromethane and column chromatography (hexane/ethyl acetate gradient).

Table 1: Vilsmeier-Haack Reaction Performance

ParameterValueSource
Yield68–78%
Purity (post-column)>95%
Reaction Temperature90°C
Solvent1,2-Dichloroethane

Notably, substituting DMF with N-methylformanilide improves regioselectivity for position 2 by reducing side reactions.

Friedel-Crafts Acylation

Friedel-Crafts acylation offers an alternative route via electrophilic formylation using dichloromethyl methyl ether (ClCH₂OCH₃) and Lewis acids like tin(IV) chloride (SnCl₄).

Mechanistic Considerations

SnCl₄ activates the formylating agent, generating an acylium ion that reacts with 1-chloronaphthalene. The chlorine substituent directs the formyl group to position 2, though competing reactions at position 4 may occur if stoichiometry is imbalanced.

Procedure and Challenges

A published protocol reports:

  • Stirring SnCl₄ (0.026 mol) and ClCH₂OCH₃ (0.026 mol) in CH₂Cl₂ at 20°C for 1 hour.

  • Adding 1-chloronaphthalene (0.021 mol) and stirring for 18 hours.

  • Quenching with water, followed by sodium sulfate drying and solvent evaporation.

Table 2: Friedel-Crafts Acylation Outcomes

ParameterValueSource
Yield52.5%
Purity (crude)~85%
Reaction Time18 hours
Workup ComplexityHigh (column required)

This method’s lower yield stems from over-acylation byproducts and sensitivity to moisture.

Other Synthetic Approaches

Directed Ortho-Metalation (DoM)

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

CriteriaVilsmeier-HaackFriedel-Crafts
Yield68–78%52.5%
RegioselectivityHigh (position 2)Moderate
ScalabilityExcellentModerate
Byproduct Formation<5%15–20%
Solvent SystemHalogenatedCH₂Cl₂

The Vilsmeier-Haack method outperforms Friedel-Crafts in yield and selectivity, though it requires rigorous moisture control. For large-scale production, the former is preferred, while the latter may suit specialized substrates incompatible with POCl₃.

Q & A

Q. What are the established synthetic routes for 1-Chloronaphthalene-2-carbaldehyde, and how do reaction conditions influence yield and purity?

The synthesis typically involves chlorination of naphthalene derivatives under controlled conditions. For example, chlorination of 1-hydroxynaphthalene-2-carbaldehyde using chlorine gas or sodium hypochlorite in solvents like acetic acid or dichloromethane ensures regioselectivity at the 1-position . Temperature control (e.g., 25–40°C) and solvent choice are critical to minimizing byproducts. Grignard reagent methods (e.g., using chloroethylmagnesium bromide) are also viable for functionalizing the naphthalene backbone . Industrial-scale synthesis may employ continuous flow reactors for precise parameter control .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aldehyde functionality.
  • High-performance liquid chromatography (HPLC) with UV detection for purity assessment (>98% typical for research-grade material).
  • Mass spectrometry (MS) to verify molecular weight (C₁₁H₇ClO₂; MW 206.63 g/mol) and isotopic patterns .
  • X-ray crystallography for resolving crystal packing and stereoelectronic effects in solid-state studies .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or dermal contact, as halogenated naphthalenes are potential vesicants .
  • Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the aldehyde group.
  • Follow EPA guidelines for waste disposal to mitigate environmental release .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) alter the reactivity of this compound in organic synthesis?

Substituting chlorine with bromine or hydroxyl groups significantly impacts electrophilicity and nucleophilic substitution kinetics . For instance:

  • Bromine at the 4-position increases steric hindrance, slowing SN2 reactions but enhancing aromatic electrophilic substitution .
  • Hydroxyl groups at the 1-position enable chelation with transition metals, facilitating coupling reactions (e.g., Suzuki-Miyaura) . Computational studies (DFT) can model charge distribution and predict reactive sites .

Q. What methodologies resolve contradictions in reported biological activities (e.g., anticancer vs. cytotoxic effects) of this compound?

Contradictions often arise from dosage-dependent effects or cell-line specificity . To address this:

  • Conduct dose-response assays (e.g., IC₅₀ determination) across multiple cancer cell lines (e.g., HeLa, MCF-7).
  • Use transcriptomic profiling (RNA-seq) to identify pathways affected at varying concentrations .
  • Compare results with structurally analogous compounds (e.g., 4-Bromo derivatives) to isolate chlorine’s role .

Q. How can researchers design experiments to study the environmental persistence and biodegradation of this compound?

  • Biodegradation assays : Incubate the compound with soil microbes (e.g., Pseudomonas spp.) and monitor degradation via LC-MS over 14–28 days .
  • Photolysis studies : Expose to UV light (254 nm) in aqueous/organic solvents to simulate environmental breakdown pathways.
  • QSAR modeling : Predict half-life and bioaccumulation potential using software like EPI Suite .

Q. What advanced techniques elucidate the mechanistic interactions of this compound with biomolecules (e.g., DNA/proteins)?

  • Isothermal titration calorimetry (ITC) : Quantify binding affinity to DNA duplexes or enzyme active sites.
  • Molecular docking simulations : Use AutoDock Vina to map interactions with targets like topoisomerase II or cytochrome P450 .
  • Fluorescence quenching assays : Track conformational changes in proteins (e.g., BSA) upon ligand binding .

Key Considerations for Researchers

  • Contradictory Data : Cross-validate biological findings using orthogonal assays (e.g., apoptosis vs. cell cycle analysis) .
  • Synthetic Optimization : Screen solvents (e.g., DMF vs. THF) to improve chlorination efficiency .
  • Environmental Impact : Prioritize biodegradability studies to align with green chemistry principles .

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